molecular formula C14H16N2O B2920903 1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one CAS No. 890093-83-1

1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2920903
CAS No.: 890093-83-1
M. Wt: 228.295
InChI Key: LXXKGZMUHZNSDB-UHFFFAOYSA-N
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Description

1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. Quinoline derivatives are widely used in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one typically involves the condensation of 2-aminoquinoline with a suitable ketone. One common method is the reaction of 2-aminoquinoline with 2,2-dimethylpropan-1-one under acidic or basic conditions. Catalysts such as 4-toluenesulfonic acid or magnesium chloride can be used to facilitate the reaction .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are used to enhance efficiency and yield. Reusable catalysts and eco-friendly solvents are also employed to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Used in the development of dyes, catalysts, and materials

Mechanism of Action

The mechanism of action of 1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one involves interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis in microbial cells. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with similar biological activities.

    2-Aminoquinoline: A precursor in the synthesis of 1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one.

    2,2-Dimethylpropan-1-one: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives.

Properties

IUPAC Name

1-(2-aminoquinolin-3-yl)-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-14(2,3)12(17)10-8-9-6-4-5-7-11(9)16-13(10)15/h4-8H,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXKGZMUHZNSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC2=CC=CC=C2N=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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